Propane, 2,2-dibromohexafluoro-

Overview

Description

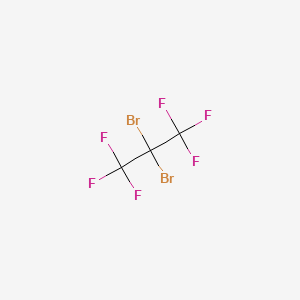

Propane, 2,2-dibromohexafluoro- is a chemical compound with the molecular formula C3Br2F6 . It has an average mass of 309.831 Da and a monoisotopic mass of 307.827087 Da .

Molecular Structure Analysis

The molecular structure of propane, 2,2-dibromohexafluoro- consists of three carbon atoms, two bromine atoms, and six fluorine atoms . Unfortunately, the specific details about the molecular structure of this compound are not available in the retrieved sources.Scientific Research Applications

Flammability Studies

- Research on the flammability of gases like methane, propane, and hydrogen has been conducted to understand explosion hazards. This knowledge is crucial for industries that produce or use flammable gases. The studies include experiments in different conditions, illustrating the complexities of buoyancy, turbulence, and ignition strength, which are vital for safety in coal mining and other sectors (Cashdollar et al., 2000).

Renewable Propane Synthesis

- A study on the construction and evaluation of microbial biosynthetic pathways for renewable propane production revealed the potential of CoA intermediates derived from fermentative butanol pathways. This research expands the metabolic toolbox for renewable propane production, providing new insights into developing biofuel platforms (Menon et al., 2015).

Biodegradation of Hazardous Substances

- Enhancing the aerobic degradation of 1,2-dibromoethane in groundwater through the addition of ethane or propane and inorganic nutrients was studied. This research evaluated options to stimulate the biodegradation of hazardous substances in groundwater, suggesting viable in situ remediation strategies (Hatzinger et al., 2015).

Advanced Materials and Catalysts

- Investigations into the synthesis and characterization of novel fluorinated polyurethane elastomers based on specific propane derivatives highlighted the creation of materials with low surface tension, low water absorption, good thermal stability, and flame resistance. These materials have potential applications in various industries due to their enhanced properties (Xu et al., 2012).

Catalytic Studies

- The oxidative dehydrogenation of propane over vanadium oxide-based catalysts and the effect of support and alkali promoters were explored. This research is pertinent to the chemical industry, focusing on the efficient production of olefins from light alkanes. The studies provide insights into catalyst design and process optimization for industrial applications (Lemonidou et al., 2000).

Safety and Hazards

properties

IUPAC Name |

2,2-dibromo-1,1,1,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Br2F6/c4-1(5,2(6,7)8)3(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRVQFFAKUROKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Br2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342542 | |

| Record name | 2,2-Dibromohexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propane, 2,2-dibromohexafluoro- | |

CAS RN |

38568-21-7 | |

| Record name | 2,2-Dibromohexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

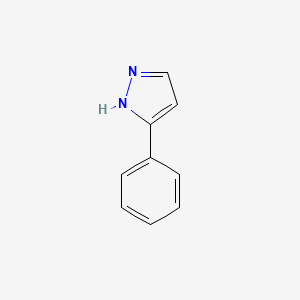

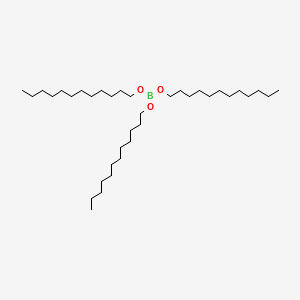

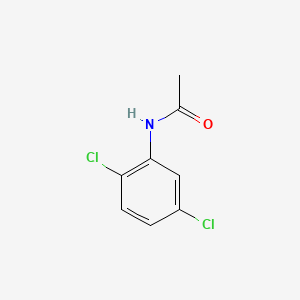

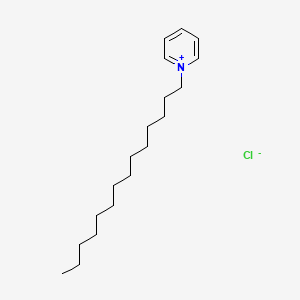

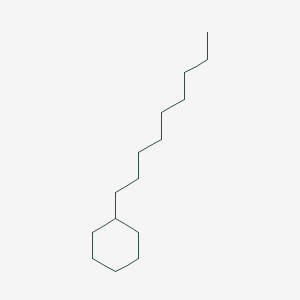

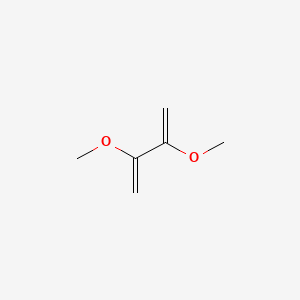

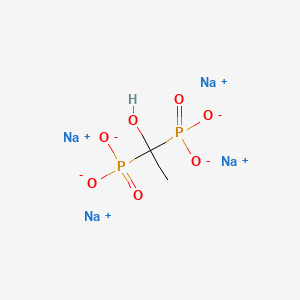

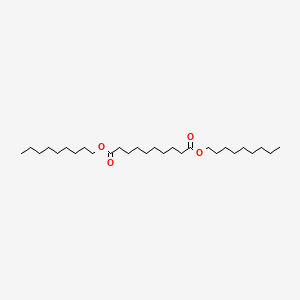

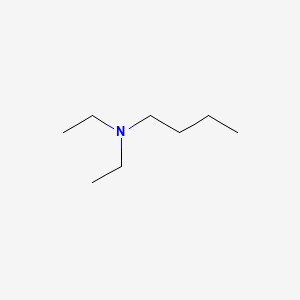

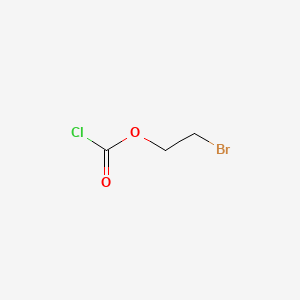

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,4-b]pyrazine-5,7-dione](/img/structure/B1584572.png)